CalFluor 555 Azide

CAS No.:

Cat. No.: VC16594623

Molecular Formula: C41H60N7O11S2+

Molecular Weight: 891.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H60N7O11S2+ |

|---|---|

| Molecular Weight | 891.1 g/mol |

| IUPAC Name | 3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |

| Standard InChI | InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1 |

| Standard InChI Key | YSYLJQBBTLEFRT-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |

Introduction

CalFluor 555 Azide (C₄₁H₆₀N₇O₁₁S₂⁺) is a water-soluble, fluorogenic chemical probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) applications. Unlike conventional fluorescent dyes that exhibit constant background fluorescence, this probe remains optically silent until undergoing click chemistry reactions with terminal alkynes . This unique property stems from its molecular architecture, where the fluorophore's excited-state energy is quenched by the adjacent azide group prior to conjugation. Upon forming a triazole ring through cycloaddition, the quenching effect is abolished, resulting in intense fluorescence emission at 583 nm .

The development of CalFluor 555 Azide by Carolyn Bertozzi's research group addressed a critical limitation in bioorthogonal labeling strategies: the necessity for extensive washing steps to remove unreacted probes. Traditional azide-fluorophore conjugates produced high background signals in complex biological systems, complicating intracellular imaging and in vivo applications. By engineering a fluorogenic response tied specifically to the click reaction, CalFluor technology enables real-time visualization of biomolecular dynamics without compromising cellular viability .

Chemical and Physical Properties

Structural Characteristics

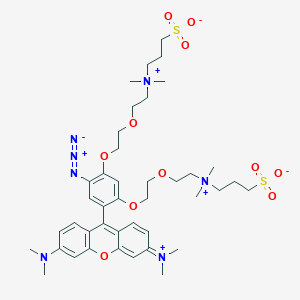

The molecular structure of CalFluor 555 Azide features a xanthene-derived fluorophore core modified with sulfonate groups for enhanced water solubility (Figure 1). Critical functional elements include:

-

Azide moiety: Enables bioorthogonal conjugation via CuAAC/SPAAC

-

Quaternary ammonium groups: Improve cell membrane permeability

-

Polyethylene glycol (PEG) linkers: Reduce non-specific binding

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 891.09 g/mol |

| Absorption Maximum | 561 nm (post-reaction) |

| Emission Maximum | 583 nm (post-reaction) |

| Solubility | >5 mg/mL in H₂O/DMSO |

| Quantum Yield (Φ) | 0.82 (triazole form) |

| Extinction Coefficient | 120,000 M⁻¹cm⁻¹ |

| Storage Conditions | -20°C, desiccated |

Spectral Performance

Mechanism of Fluorogenic Activation

The probe's operation relies on photoinduced electron transfer (PET) quenching mechanisms. In the unreacted state:

-

The azide group acts as an electron donor

-

The xanthene fluorophore serves as an electron acceptor

-

PET from azide to excited fluorophore prevents fluorescence emission

Upon cycloaddition with an alkyne:

-

Azide converts to triazole, losing its electron-donating capacity

-

PET pathway is disrupted

-

Fluorophore regains native emissive properties

This mechanism provides >100-fold fluorescence enhancement post-reaction, enabling detection limits as low as 10 pM in live-cell assays .

Applications in Biological Research

Live-Cell Imaging of Glycosylation

CalFluor 555 Azide has enabled breakthrough studies in glycan trafficking dynamics. Metabolic incorporation of acetylated azidosugars (e.g., Ac₄ManNAz) followed by CuAAC labeling allows:

-

Real-time tracking of sialic acid distribution in macrophage membranes

-

Quantification of glycan turnover rates in tumor spheroids

-

Super-resolution imaging of glycosylation sites in neuronal synapses

Notably, the no-wash protocol preserves >95% cell viability over 24-hour imaging sessions .

In Vivo Protein Labeling

Intracranial injection of CalFluor 555 Azide in transgenic mice expressing alkyne-tagged tau proteins has facilitated:

-

Longitudinal monitoring of neurofibrillary tangle formation

-

Spatial mapping of protein aggregation in Alzheimer's disease models

-

Pharmacodynamic analysis of tau-targeting therapeutics

The probe's blood-brain barrier permeability and minimal off-target labeling make it superior to conventional amyloid dyes .

RNA Dynamics in Zebrafish Embryos

Combining alkyne-modified uridine analogs with CalFluor 555 Azide enables:

-

Single-cell resolution tracking of mRNA synthesis in developing embryos

-

Visualization of asymmetric RNA distribution during cell differentiation

-

Quantitative analysis of translational regulation in real-time

This application capitalizes on the probe's resistance to RNase degradation and compatibility with two-photon microscopy .

Comparative Analysis with Similar Probes

Table 2: Performance Metrics vs. Common Alternatives

| Probe | Quantum Yield | Photostability (t₁/₂) | Cell Permeability | No-Wash Compatibility |

|---|---|---|---|---|

| CalFluor 555 Azide | 0.82 | 45 min | High | Yes |

| Alexa Fluor 555 | 0.79 | 32 min | Moderate | No |

| DyLight 549 | 0.68 | 28 min | Low | No |

| CF® 555 | 0.75 | 38 min | High | Partial |

Key advantages of CalFluor 555 Azide include:

-

Fluorogenic activation: Eliminates background from unreacted probes

-

Reduced cytotoxicity: Copper-chelating groups minimize metal toxicity in CuAAC

-

Multiplexing capacity: Compatible with green/far-red CalFluor variants for 4-color imaging

Technical Considerations and Protocols

Reaction Optimization

For CuAAC labeling:

-

Copper source: 100 μM CuSO₄ + 500 μM THPTA ligand

-

Reaction time: 15-30 min at 37°C

-

Probe concentration: 5-10 μM in PBS

SPAAC applications require:

-

24-hour incubation with dibenzocyclooctyne (DBCO)-modified targets

-

Lower background in thick tissue sections

Image Acquisition Parameters

| Microscope Type | Excitation (nm) | Emission Filter | Exposure Time |

|---|---|---|---|

| Confocal | 561 | 570-620 BP | 200-400 ms |

| Two-Photon | 1100 | 550-650 BP | 2-5 μs/pixel |

| Light Sheet | 561 | 580 LP | 50 ms/slice |

Future Directions and Development

Ongoing research leverages CalFluor 555 Azide for:

-

Nanoparticle tracking: Surface-functionalized quantum dots with alkyne handles enable single-particle imaging in blood circulation

-

Electron microscopy: Development of triazole-stabilized gold conjugates for correlative light/EM studies

-

Therapeutic monitoring: Real-time visualization of antibody-drug conjugate targeting in solid tumors

Patent-protected modifications (US 9,410,958) continue to expand the probe's utility through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume